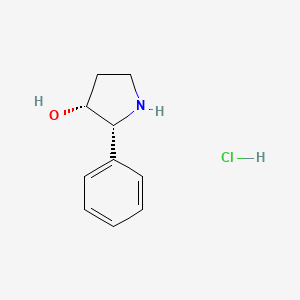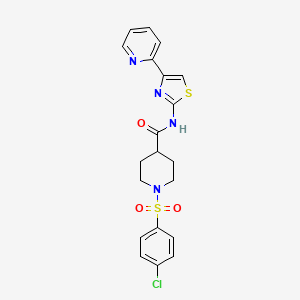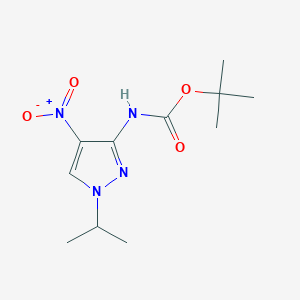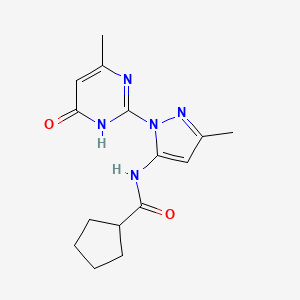
(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2408936-09-2 . It has a molecular weight of 199.68 . This compound is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be employed in drug synthesis, organic chemistry studies, and pharmaceutical research.
Molecular Structure Analysis
The IUPAC Name for this compound is (2R,3R)-2-phenylpyrrolidin-3-ol hydrochloride . The InChI Code for this compound is 1S/C10H13NO.ClH/c12-9-6-7-11-10 (9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the web search results.Applications De Recherche Scientifique
Pharmacological Profiles
The compound's active form, R-96544, has been identified as a potent 5-HT2A receptor antagonist, showing concentration-dependent inhibition of platelet aggregation induced by serotonin in various species. This research suggests its potential as a novel agent for antiplatelet therapy (Ogawa et al., 2002).
Novel Synthesis Methods
Innovative methods have been developed for the preparation of related compounds, such as (R)-Phenotropil, a derivative of (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride. These methods involve complex chemical processes, demonstrating the compound's relevance in synthetic chemistry (Vorona et al., 2012).
Optical Resolution Techniques
Research has been conducted on the optical resolution of similar compounds, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, utilizing techniques like replacing and preferential crystallization. This emphasizes the compound's significance in stereochemistry and optical isomer separation (Shiraiwa et al., 2006).
Involvement in Experimental Pancreatitis
Studies indicate that the compound's metabolites, like R-96544, could play a role in inhibiting the progression of both acute and chronic pancreatitis. This research opens pathways for its potential therapeutic applications in pancreatitis treatment (Ogawa et al., 2005).
Role in Stereodivergent Syntheses
The compound has been utilized in the stereodivergent syntheses of anisomycin derivatives, showcasing its versatility in the creation of various biologically active molecules (Kim et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
(2R,3R)-2-phenylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZSXAHOOPVDRG-DHTOPLTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-3-pyridazinyl)hydrazone](/img/structure/B2362390.png)
![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)
![5-(3-chloro-4-methoxyphenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2362392.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2362394.png)

![5-[[[3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2362396.png)

![N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2362403.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)
![5-(1-Methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2362408.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)